Lipophilicity Comparison vs. Ethyl Ester Analog
The target compound (methyl ester) has a computed XLogP3 of 0.2, which is notably lower than its closest commercially available ethyl ester analog (ethyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate, CAS 1248104-59-7) at 1.02 . This difference indicates higher aqueous solubility for the methyl ester, which can be advantageous for in vitro assay compatibility and oral absorption in early drug discovery.
| Evidence Dimension | Computed LogP (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | Ethyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate: LogP = 1.02 |
| Quantified Difference | Difference in LogP ≈ 0.82 units |
| Conditions | Predicted values from vendor datasheets (Kuujia for methyl ester; Fluorochem for ethyl ester) . |
Why This Matters
The ~0.8 log unit lower lipophilicity of the methyl ester can translate to a meaningful improvement in aqueous solubility and may reduce non-specific binding compared to the ethyl ester in biochemical assays.
- [1] Kuujia. CAS No. 1251270-84-4: Methyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate. Accessed 2026. View Source
- [2] Kuujia. XLogP3 value for 1251270-84-4. Accessed 2026. View Source
